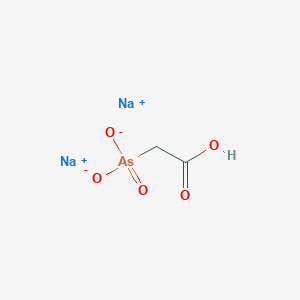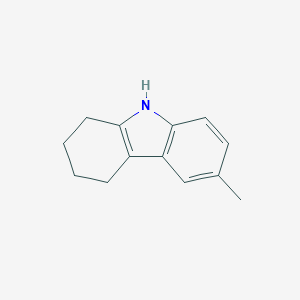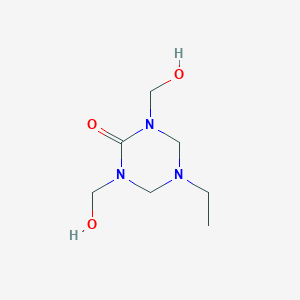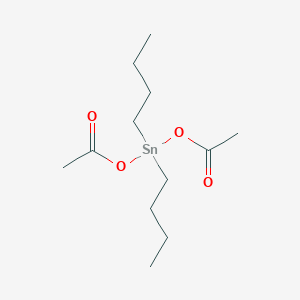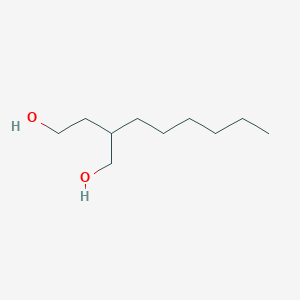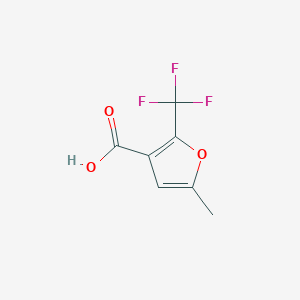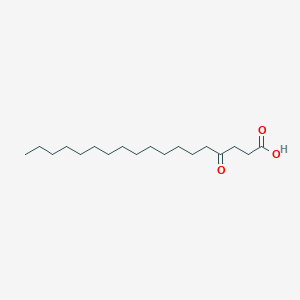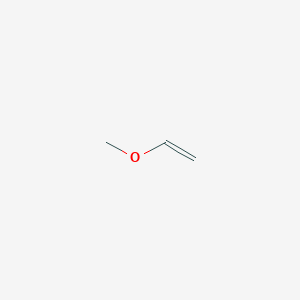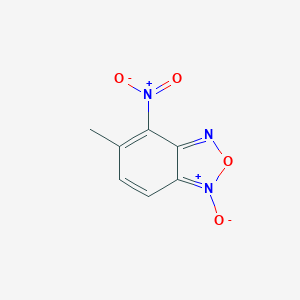
Benzofurazan, 5-methyl-4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurazan, 5-methyl-4-nitro-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is widely used in the field of organic chemistry.
Applications De Recherche Scientifique
Benzofurazan, 5-methyl-4-nitro-, 1-oxide has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and peroxynitrite (ONOO-), which are involved in various physiological and pathological processes. It is also used as a labeling reagent for the detection of proteins and peptides.
Mécanisme D'action
Benzofurazan, 5-methyl-4-nitro-, 1-oxide reacts with ROS and ONOO- to form highly fluorescent products, which can be detected using fluorescence spectroscopy. The mechanism of action involves the reduction of the nitro group by ROS and ONOO-, followed by the formation of a highly fluorescent product.
Effets Biochimiques Et Physiologiques
Benzofurazan, 5-methyl-4-nitro-, 1-oxide has been shown to have various biochemical and physiological effects, including the ability to detect ROS and ONOO- in biological samples. It has also been used to study the oxidative stress response in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzofurazan, 5-methyl-4-nitro-, 1-oxide in lab experiments include its high sensitivity and selectivity for ROS and ONOO-. It is also relatively easy to use and can be used in a wide range of biological samples. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in scientific research. These include the development of new fluorescent probes based on Benzofurazan, 5-methyl-4-nitro-, 1-oxide for the detection of other reactive species, such as hydrogen peroxide and hypochlorous acid. Additionally, the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in the study of oxidative stress-related diseases, such as cancer and neurodegenerative diseases, is an area of active research. Finally, the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in the development of new diagnostic and therapeutic agents is an exciting area of future research.
Conclusion:
In conclusion, Benzofurazan, 5-methyl-4-nitro-, 1-oxide is a valuable tool in scientific research due to its unique properties and various applications. Its use in the detection of ROS and ONOO- has provided valuable insights into the role of oxidative stress in biological systems. The development of new fluorescent probes based on Benzofurazan, 5-methyl-4-nitro-, 1-oxide and its use in the study of oxidative stress-related diseases are exciting areas of future research.
Méthodes De Synthèse
Benzofurazan, 5-methyl-4-nitro-, 1-oxide can be synthesized using various methods, including the reaction of 5-methylbenzofurazan with nitric acid and the reaction of 5-methylbenzofurazan with nitric acid and sulfuric acid. The latter method is more commonly used due to its high yield and simplicity.
Propriétés
Numéro CAS |
18378-12-6 |
|---|---|
Nom du produit |
Benzofurazan, 5-methyl-4-nitro-, 1-oxide |
Formule moléculaire |
C7H5N3O4 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5N3O4/c1-4-2-3-5-6(7(4)9(11)12)8-14-10(5)13/h2-3H,1H3 |
Clé InChI |
MLRLTZCELJILGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Autres numéros CAS |
18378-12-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




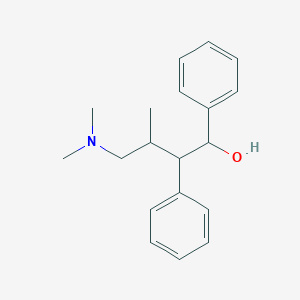
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
